molecular formula C10H8F3N3 B13275376 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine

1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B13275376
M. Wt: 227.19 g/mol
InChI Key: JKUJRUFZOBDQMP-UHFFFAOYSA-N
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Description

1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and an amine group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the reaction of phenylhydrazine with trifluoromethyl-substituted ketones or aldehydes. One common method is the condensation of phenylhydrazine with 1,1,1-trifluoroacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at temperatures ranging from 0°C to 78°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, contributing to its effectiveness in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 3-(Trifluoromethyl)pyrazole-4-carboxylic acid
  • 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its reactivity and stability compared to other similar compounds .

Properties

Molecular Formula

C10H8F3N3

Molecular Weight

227.19 g/mol

IUPAC Name

1-phenyl-5-(trifluoromethyl)pyrazol-4-amine

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)9-8(14)6-15-16(9)7-4-2-1-3-5-7/h1-6H,14H2

InChI Key

JKUJRUFZOBDQMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)N)C(F)(F)F

Origin of Product

United States

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